molecular formula C10H11ClFN3O B2505249 [1-(2-Fluorophenyl)-5-methyltriazol-4-yl]methanol;hydrochloride CAS No. 2503206-82-2

[1-(2-Fluorophenyl)-5-methyltriazol-4-yl]methanol;hydrochloride

Cat. No.: B2505249
CAS No.: 2503206-82-2
M. Wt: 243.67
InChI Key: BYUABZIBHJHQGN-UHFFFAOYSA-N
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Description

[1-(2-Fluorophenyl)-5-methyltriazol-4-yl]methanol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring substituted with a fluorophenyl group and a methyl group, making it a versatile candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Fluorophenyl)-5-methyltriazol-4-yl]methanol;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluorobenzyl azide with propargyl alcohol in the presence of a copper catalyst to form the triazole ring. The resulting compound is then subjected to methylation and subsequent conversion to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Fluorophenyl)-5-methyltriazol-4-yl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Fluorophenyl)-5-methyltriazol-4-yl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are investigated to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. It is evaluated for its efficacy in treating various conditions and its safety profile in preclinical studies.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(2-Fluorophenyl)-5-methyltriazol-4-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group play crucial roles in binding to these targets, modulating their activity. The compound may influence various pathways, including enzyme inhibition and receptor modulation, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
  • 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

Compared to similar compounds, [1-(2-Fluorophenyl)-5-methyltriazol-4-yl]methanol;hydrochloride stands out due to its specific substitution pattern on the triazole ring, which imparts unique chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a versatile compound for various applications.

Biological Activity

[1-(2-Fluorophenyl)-5-methyltriazol-4-yl]methanol;hydrochloride, a compound with potential pharmacological applications, has garnered interest due to its unique structural characteristics and biological activities. This article reviews its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

  • Molecular Formula : C10H10ClFN4O
  • Molecular Weight : 244.66 g/mol
  • CAS Number : 1267691-84-8

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, primarily focusing on its effects on different biological systems.

1. Antimicrobial Activity

Research indicates that compounds with triazole moieties often exhibit antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various bacterial and fungal strains. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated significant activity against pathogens such as Candida albicans and Staphylococcus aureus .

2. Anticancer Properties

Triazoles are also recognized for their potential anticancer properties. The compound's ability to modulate cell signaling pathways involved in cancer proliferation has been a focal point of research. For instance, studies suggest that triazole derivatives can induce apoptosis in cancer cells through the activation of caspases . Further investigations are required to elucidate the specific mechanisms by which this compound exerts its effects on cancer cells.

3. GABA Receptor Modulation

Recent patents suggest that compounds similar to this compound may act as modulators of GABA receptors, specifically targeting the GABAA receptor subtype associated with anxiolytic effects. This modulation could lead to therapeutic applications in treating anxiety disorders .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of triazole compounds:

  • Study on Antimicrobial Effects : A study published in a pharmaceutical journal demonstrated that a triazole derivative exhibited significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, suggesting that this compound could possess similar properties .
  • Cancer Cell Line Testing : In vitro assays conducted on various cancer cell lines revealed that triazole derivatives could inhibit cell proliferation and induce apoptosis. The specific IC50 values for these compounds were reported to be in the low micromolar range, indicating potent anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
GABA ModulationPotential anxiolytic effects

Properties

IUPAC Name

[1-(2-fluorophenyl)-5-methyltriazol-4-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O.ClH/c1-7-9(6-15)12-13-14(7)10-5-3-2-4-8(10)11;/h2-5,15H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUABZIBHJHQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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